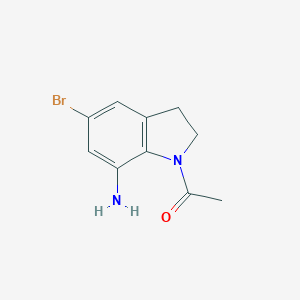

1-(7-Amino-5-bromoindolin-1-YL)ethanone

Descripción general

Descripción

1-(7-Amino-5-bromoindolin-1-YL)ethanone is a chemical compound belonging to the indole family, characterized by the presence of an indole ring system. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, features an amino group at the 7th position and a bromo group at the 5th position on the indole ring, with an ethanone group attached to the nitrogen atom of the indole ring.

Métodos De Preparación

The synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone typically involves several steps:

Starting Material: The synthesis begins with the preparation of 5-bromoindole.

Amination: The 5-bromoindole undergoes amination at the 7th position using appropriate reagents and conditions.

Acylation: The final step involves the acylation of the indole nitrogen with ethanone.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Substitution Reactions Involving the 5-Bromo Substituent

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to its electron-deficient aromatic ring.

Suzuki-Miyaura Cross-Coupling

The 5-bromo group participates in palladium-catalyzed coupling with aryl boronic acids. For example:

-

Reagents : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF/H₂O (3:1) .

-

Product : 5-Aryl-substituted indolinone derivatives.

Nucleophilic Substitution with Amines

In polar aprotic solvents (e.g., DMF), bromine is replaced by amines:

Reactivity of the 7-Amino Group

The amino group at position 7 participates in condensation and acylation reactions.

Schiff Base Formation

Reaction with aldehydes forms hydrazone-linked derivatives:

-

Reagents : Benzaldehyde, piperidine (catalyst), ethanol, reflux .

-

Product : (Z)-3-(Arylideneamino)indolin-2-ones (e.g., 4a–g in ).

Acylation

Acetylation with acetic anhydride:

Acetyl Group Reactivity

The acetyl moiety at position 1 undergoes condensation and cyclization.

Knoevenagel Condensation

Reaction with aryl aldehydes forms α,β-unsaturated ketones:

Cyclization to Heterocycles

Under acidic conditions, the acetyl group facilitates oxadiazole formation:

Multicomponent Reactions

The compound participates in tandem reactions leveraging multiple functional groups:

Biological Derivatization

Derivatives show anticancer and kinase inhibitory activity:

-

VEGFR-2 Inhibition : Thiazole-hydrazone hybrids (e.g., 7c , 7d ) exhibit IC₅₀ = 0.5–0.7 μM .

-

Antiproliferative Activity : 5-(4-Chlorophenyl)thiazole derivatives inhibit MCF-7 cells (IC₅₀ = 2.9 μM) .

Reduction and Functionalization

The acetyl group is reduced to ethanol for further functionalization:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Synthesis of Indole Derivatives : The compound serves as a building block for synthesizing more complex indole derivatives, which are essential in developing novel pharmaceuticals and agrochemicals.

- Chemical Reactions : It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of diverse derivatives with tailored properties.

2. Biology

- Antimicrobial Activity : Studies indicate that indole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research has shown that 1-(7-Amino-5-bromoindolin-1-YL)ethanone exhibits cytotoxicity against various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer), with promising IC50 values .

3. Medicine

- Therapeutic Agent Development : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly cancer. Its ability to inhibit tubulin polymerization suggests it may disrupt cell division, leading to apoptosis in cancer cells .

4. Industry

- Material Science : The compound is being investigated for its applications in developing new materials and chemical processes that require indole derivatives as intermediates.

Case Studies

Several case studies illustrate the efficacy of this compound and related compounds:

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| 1g | A-549 | 0.065 |

| 1h | MDA-MB-468 | 9.4 |

These results suggest that structural modifications can enhance anticancer potency against specific types of cancer .

Notable Case Studies

- KMU-1170 : An indolin derivative demonstrated superior inhibitory effects on inflammatory pathways compared to traditional drugs, highlighting the therapeutic potential of this class of compounds.

- Antitumor Efficacy Study : A series of novel indolin derivatives showed significant cytotoxicity against EAC tumor cells with a CTC50 value indicating potential as anticancer agents .

Mecanismo De Acción

The mechanism of action of 1-(7-Amino-5-bromoindolin-1-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and bromo groups on the indole ring play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparación Con Compuestos Similares

1-(7-Amino-5-bromoindolin-1-YL)ethanone can be compared with other indole derivatives such as:

1-(7-Aminoindolin-1-YL)ethanone: Lacks the bromo group, which may result in different biological activities.

1-(5-Bromoindolin-1-YL)ethanone: Lacks the amino group, affecting its reactivity and applications.

1-(7-Amino-5-chloroindolin-1-YL)ethanone: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties.

The uniqueness of this compound lies in the specific combination of the amino and bromo groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(7-Amino-5-bromoindolin-1-YL)ethanone is a derivative of indolin, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of indoline derivatives followed by the introduction of an amino group. The compound can be synthesized through various methods, including:

- Bromination : 5-Bromoisatin is heated with hydrazine to produce 5-bromoindolin-2-one, which serves as a precursor.

- Amine Introduction : The amino group is introduced via nucleophilic substitution reactions or reductive amination techniques.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that indolin derivatives can inhibit various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer), with IC50 values ranging from 0.065 to 9.4 µmol/L for structurally similar compounds .

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| 1g | A-549 | 0.065 |

| 1h | MDA-MB-468 | 9.4 |

This suggests that modifications to the indolin structure can enhance potency against specific cancer types.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in tumor progression and inflammation, such as mitogen-activated protein kinase (MAPK) and fibroblast growth factor receptor (FGFR) .

- Induction of Apoptosis : Indolin derivatives may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Case Studies

Several case studies highlight the efficacy of indolin derivatives in clinical settings:

- KMU-1170 : A compound derived from a similar indolin framework demonstrated superior inhibitory effects on inflammatory signaling pathways compared to traditional anti-inflammatory drugs. It effectively reduced LPS-induced upregulation of inflammatory markers in THP-1 cells .

- Antitumor Efficacy : In a study evaluating a series of novel indolin derivatives, one compound showed significant cytotoxicity against EAC tumor cells with a CTC50 value of 15.64 µM, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKBKWSBFWROLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599399 | |

| Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133433-62-2 | |

| Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-Amino-5-bromoindolin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.